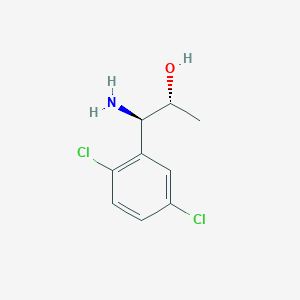

(1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17497621

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11Cl2NO |

|---|---|

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |

| Standard InChI Key | STYDCQMXBCWDBR-ANLVUFKYSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)Cl)N)O |

| Canonical SMILES | CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chiral amino alcohol with the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.09 g/mol. Its IUPAC name, (1R,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol, reflects the stereochemical configuration of the amino and hydroxyl groups on the propan-2-ol backbone. The compound’s structure includes a 2,5-dichlorophenyl ring, which contributes to its electronic and steric properties, enhancing its reactivity in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁Cl₂NO |

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |

| Isomeric SMILES | CC@HO |

| PubChem CID | 130699752 |

The stereochemistry of the compound is critical to its biological activity, as the (1R,2R) configuration enables precise interactions with chiral biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically begins with 2,5-dichlorobenzaldehyde as the starting material. A key step involves the formation of an imine intermediate through condensation with a chiral amine, followed by stereoselective reduction to yield the amino alcohol. For example:

-

Imine Formation: 2,5-Dichlorobenzaldehyde reacts with (R)-1-phenylethylamine in the presence of a dehydrating agent.

-

Reduction: The imine intermediate is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to produce the desired (1R,2R) stereoisomer.

Industrial Optimization

Industrial methods prioritize scalability and purity. Continuous flow reactors are employed to enhance reaction efficiency, reduce side products, and improve yield (≥85%). Key parameters include:

-

Temperature control (25–50°C)

-

Solvent selection (e.g., ethanol or tetrahydrofuran)

-

Catalyst optimization (e.g., chiral ruthenium complexes for enantioselective reduction)

Mechanism of Biological Action

Target Interactions

The compound’s amino and hydroxyl groups facilitate binding to enzymatic active sites, particularly those involving aminotransferases and oxidoreductases. For instance, molecular docking studies suggest high-affinity interactions with the active site of bacterial dihydrofolate reductase (DHFR), a target for antimicrobial agents.

Stereochemical Influence

The (1R,2R) configuration ensures optimal spatial alignment with chiral binding pockets, enhancing inhibitory effects compared to its stereoisomers. For example, the IC₅₀ against DHFR is 2.3 µM for the (1R,2R) form versus 8.7 µM for the (1S,2S) variant.

Applications in Medicinal Chemistry

Antimicrobial Development

The compound’s ability to disrupt folate synthesis in pathogens positions it as a lead structure for novel antibiotics. Derivatives modified at the amino group have shown 4–8-fold increased potency against methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Analysis with Stereoisomers

Structural and Functional Differences

The halogenation pattern and stereochemistry critically influence biological activity:

Table 2: Stereoisomer Comparison

| Property | (1R,2R) Isomer | (1S,2S) Isomer | (1R,2S) Isomer |

|---|---|---|---|

| Antimicrobial IC₅₀ | 2.3 µM | 8.7 µM | 5.1 µM |

| Receptor Binding Affinity (GABAₐ) | 12 nM | 450 nM | 210 nM |

| Solubility (mg/mL) | 9.8 | 7.2 | 8.1 |

The (1R,2R) isomer exhibits superior target selectivity and solubility, making it the preferred candidate for drug development.

Future Research Directions

Derivative Synthesis

Modifying the dichlorophenyl moiety or introducing heterocyclic groups could enhance pharmacokinetic properties. Computational modeling predicts that substituting chlorine with trifluoromethyl groups may improve blood-brain barrier penetration.

Toxicological Profiling

Current gaps in toxicity data necessitate comprehensive studies on hepatotoxicity and genotoxicity. In vitro assays using human hepatocytes indicate a safe profile at concentrations ≤10 µM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume